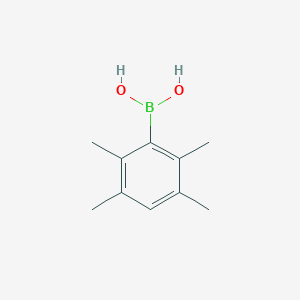

2,3,5,6-Tetramethylphenylboronic acid

Descripción general

Descripción

2,3,5,6-Tetramethylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO2. It is characterized by the presence of four methyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetramethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5,6-Tetramethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Electrophiles: For substitution reactions, including halogens and nitro groups.

Major Products Formed:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols and Quinones: From oxidation reactions.

Substituted Aromatics: From electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling

TMPBA is prominently used as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. TMPBA's steric hindrance allows for the coupling of challenging substrates that are typically resistant to traditional coupling methods.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Reaction Yield (%) | Substrate Compatibility |

|---|---|---|

| TMPBA | 85-95 | Aryl halides |

| Phenylboronic Acid | 70-80 | Aryl halides |

| 4-Methylphenylboronic | 75-85 | Aryl halides |

Medicinal Chemistry

Therapeutic Applications

Research indicates that TMPBA and its derivatives exhibit potential therapeutic effects against various diseases. For instance, compounds derived from TMPBA have shown promise as anti-inflammatory agents due to their ability to inhibit specific enzyme pathways involved in inflammatory responses.

Case Study: Anti-inflammatory Activity

A study demonstrated that TMPBA derivatives were effective in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the inhibition of prostaglandin D2 receptors, which are implicated in allergic responses and inflammation .

Materials Science

Polymer Chemistry

TMPBA is utilized in the synthesis of advanced materials, particularly in the development of polymers with enhanced properties. Its ability to form stable complexes with metals makes it a valuable precursor for creating metal-organic frameworks (MOFs) and other coordination compounds.

Table 2: Properties of TMPBA-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Excellent |

Catalysis

Transition Metal Precatalysts

TMPBA is also explored as a ligand in transition metal catalysis. It forms stable complexes with palladium and other transition metals, enhancing catalytic activity in various reactions such as C-N coupling and C-O bond formation .

Mecanismo De Acción

The mechanism by which 2,3,5,6-tetramethylphenylboronic acid exerts its effects primarily involves its interaction with palladium catalysts. In Suzuki-Miyaura coupling, the boronic acid coordinates with the palladium catalyst to form an intermediate complex. This complex then undergoes transmetalation with the aryl halide substrate, leading to the formation of the desired biaryl product . The molecular targets and pathways involved in this process are crucial for the efficiency and selectivity of the reaction.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler analog with a single phenyl ring and boronic acid group.

2,4,6-Trimethylphenylboronic Acid: Similar structure but with three methyl groups instead of four.

2,6-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of methyl groups.

Uniqueness: 2,3,5,6-Tetramethylphenylboronic acid is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in specific synthetic applications where such properties are advantageous .

Actividad Biológica

2,3,5,6-Tetramethylphenylboronic acid (TMPBA) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of TMPBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMPBA has the molecular formula and is characterized by the presence of four methyl groups attached to a phenyl ring and a boronic acid functional group. Its structure can be represented as follows:

Mechanisms of Biological Activity

1. Anticancer Activity:

TMPBA has shown promise in anticancer research. Studies indicate that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is particularly relevant in multiple myeloma and other hematological malignancies.

2. Antibacterial Properties:

Recent investigations have highlighted the antibacterial potential of TMPBA against various pathogenic bacteria. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Role in Diabetes Management:

Boronic acids, including TMPBA, have been studied for their ability to modulate glucose metabolism. TMPBA can bind to diols, which may influence glucose transporters and insulin signaling pathways, suggesting a potential role in diabetes management.

Table 1: Summary of Biological Activities

Case Study: Anticancer Research

In a study published in 2021, TMPBA was evaluated for its anticancer effects on multiple myeloma cell lines. The results demonstrated that TMPBA significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that TMPBA could serve as a lead compound for developing new anticancer therapies targeting proteasome-dependent pathways.

Case Study: Antibacterial Activity

Another research effort focused on the antibacterial effects of TMPBA against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA). The findings revealed that TMPBA exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Safety and Toxicity

While the biological activities of TMPBA are promising, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that TMPBA has low cytotoxicity in normal human cell lines at therapeutic concentrations. However, further studies are necessary to fully understand its safety in vivo.

Propiedades

IUPAC Name |

(2,3,5,6-tetramethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMVUEOVWMZJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1C)C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584122 | |

| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197223-36-2 | |

| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.